Methyl (4-(oxiran-2-ylmethoxy)phenethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(oxiran-2-ylmethoxy)phenethyl)carbamate is an organic compound with the molecular formula C13H17NO4 It is characterized by the presence of an oxirane (epoxide) ring, a phenethyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(oxiran-2-ylmethoxy)phenethyl)carbamate typically involves the reaction of 4-(oxiran-2-ylmethoxy)benzyl alcohol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-(oxiran-2-ylmethoxy)benzyl alcohol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(oxiran-2-ylmethoxy)phenethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Methyl (4-(oxiran-2-ylmethoxy)phenethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl (4-(oxiran-2-ylmethoxy)phenethyl)carbamate involves the reactivity of the epoxide ring. The epoxide group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in various applications, including enzyme inhibition and polymer cross-linking.
Comparison with Similar Compounds
Similar Compounds
Bisphenol F diglycidyl ether: Contains two epoxide groups and is used in the production of epoxy resins.
4-(Oxiran-2-ylmethoxy)aniline: Similar structure but with an aniline group instead of a carbamate.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane): Another compound with multiple epoxide groups.
Properties
IUPAC Name |
methyl N-[2-[4-(oxiran-2-ylmethoxy)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-16-13(15)14-7-6-10-2-4-11(5-3-10)17-8-12-9-18-12/h2-5,12H,6-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTMKHKYJOCNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CC=C(C=C1)OCC2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.